molecular formula C3H4ClN3 B092925 3-Chloro-5-methyl-1H-1,2,4-triazole CAS No. 15285-15-1

3-Chloro-5-methyl-1H-1,2,4-triazole

Cat. No. B092925
CAS RN: 15285-15-1
M. Wt: 117.54 g/mol
InChI Key: AEDKVRCTAMEXHJ-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of compounds known for their diverse range of biological activities and applications in various chemical reactions. The presence of a chloro and a methyl group on the triazole ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in synthesis and industry.

Synthesis Analysis

The synthesis of 3-chloro-5-methyl-1H-1,2,4-triazole derivatives can be achieved through several methods. One approach involves the diazotization of 5-substituted 3-amino-1,2,4-triazoles in hydrochloric acid, which leads to the replacement of the amino group by a chloro group . Another method includes the reaction of N-chloroacylimidates with hydrazines to prepare 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, which are then treated with trialkylphosphites to yield various 3-chloromethyl-1,2,4-triazole derivatives .

Molecular Structure Analysis

The molecular structure of 3-chloro-5-methyl-1H-1,2,4-triazole derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These techniques confirm the presence of the triazole ring and the substituents attached to it . X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecule, providing insights into the dihedral angles and the planarity of the triazole ring .

Chemical Reactions Analysis

3-Chloro-5-methyl-1H-1,2,4-triazole and its derivatives participate in various chemical reactions. For instance, they can undergo alkylation reactions to form geminal bis(heteroarylium) salts under mild, neutral conditions . The reactivity of these compounds is influenced by the electronic effects of substituents, with electron-withdrawing groups enhancing the reaction rate and yield . Additionally, the chloro group in these molecules can be a reactive site for further chemical transformations, such as nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-5-methyl-1H-1,2,4-triazole derivatives are determined by their molecular structure. These compounds typically exhibit solid-state properties, with specific melting points, solubility, and crystalline structures that can be characterized by X-ray diffraction . The presence of substituents like chloro and methyl groups can affect the electron distribution within the molecule, influencing properties such as acidity, basicity, and fluorescence . The compounds' solubility in various solvents and their ability to form hydrogen bonds and other non-covalent interactions are crucial for their applications in chemical synthesis and material science.

Scientific Research Applications

  • Chemical Properties and Synthesis

    • “3-Chloro-5-methyl-1H-1,2,4-triazole” is a unique heterocyclic compound with the molecular formula C3H4ClN3 .
    • It has been used in the synthesis of a variety of heterocycles .
  • Pharmaceutical Chemistry

    • 1,2,4-Triazole-containing scaffolds, such as “3-Chloro-5-methyl-1H-1,2,4-triazole”, are present in an array of pharmaceuticals and biologically important compounds .
    • They are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • For example, medicines such as Fluconazole, Flupoxam, and Anastrozole contain a 1,2,4-triazole group .
  • Agrochemistry

    • 1,2,4-Triazoles, including “3-Chloro-5-methyl-1H-1,2,4-triazole”, have applications in agrochemistry .
  • Materials Sciences

    • These compounds are also used in materials sciences .
  • Organic Catalysts

    • 1,2,4-Triazoles serve as organic catalysts .
  • Electrolyte Additive in Dye Sensitized Solar Cells

    • A compound similar to “3-Chloro-5-methyl-1H-1,2,4-triazole”, known as “3-Amino-5-methylthio-1H-1,2,4-triazole”, has been used as an efficient electrolyte additive in dye sensitized solar cells .
  • Synthesis of Heterocyclic Disperse Azo Dyes

    • “3-Amino-5-methylthio-1H-1,2,4-triazole” has also been used in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline .
  • Preparation of Nucleoside Analogue, Ribavirin

    • “Methyl-1H-1,2,4-triazole-3-carboxylate”, a compound that can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol, is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
  • Electrolyte Additive in Dye Sensitized Solar Cells

    • A compound similar to “3-Chloro-5-methyl-1H-1,2,4-triazole”, known as “3-Amino-5-methylthio-1H-1,2,4-triazole”, has been used as an efficient electrolyte additive in dye sensitized solar cells .
  • Synthesis of Heterocyclic Disperse Azo Dyes

    • “3-Amino-5-methylthio-1H-1,2,4-triazole” has also been used in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline .
  • Preparation of Nucleoside Analogue, Ribavirin

    • “Methyl-1H-1,2,4-triazole-3-carboxylate”, a compound that can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol, is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

properties

IUPAC Name

3-chloro-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDKVRCTAMEXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165141
Record name 1H-1,2,4-Triazole, 3-chloro-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methyl-1H-1,2,4-triazole

CAS RN

15285-15-1
Record name 1H-1,2,4-Triazole, 3-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015285151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-methyl-1H-1,2,4-triazole
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